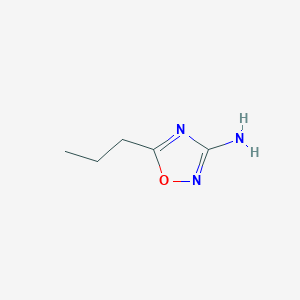

5-Propil-1,2,4-oxadiazol-3-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Propyl-1,2,4-oxadiazol-3-amine and related compounds involves several chemical strategies. One approach is the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under various conditions to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, showcasing the versatility of oxadiazole derivatives in synthesizing heterocyclic compounds (Reitz & Finkes, 1989). Another method involves a novel one-pot, four-component condensation reaction, offering an efficient route for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, highlighting a catalyst-free and high-yield process (Ramazani & Rezaei, 2010).

Molecular Structure Analysis

The molecular structure of 5-Propyl-1,2,4-oxadiazol-3-amine derivatives has been elucidated through various spectroscopic techniques. For instance, the synthesis and crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, were characterized by NMR, IR, DSC, and X-ray crystallography, revealing its orthorhombic space group and hydrogen bond interactions (Zhu et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 5-Propyl-1,2,4-oxadiazol-3-amine and its derivatives are diverse. A facile approach to synthesize 3,5-disubstituted-1,2,4-oxadiazoles via copper-catalyzed cascade annulation demonstrates the compound's reactivity and the efficiency of using metal catalysts (Guo et al., 2015). Additionally, the reaction of 5a with benzyl amine and other amines afforded compounds with stabilized push-pull systems, indicating the potential for creating compounds with tailored electronic properties (Paepke et al., 2009).

Physical Properties Analysis

The physical properties of 5-Propyl-1,2,4-oxadiazol-3-amine derivatives have been studied, including their thermal stability and crystal density. For example, a synthesized energetic compound exhibited high crystal density and a bifurcated intramolecular hydrogen bond, underscoring the importance of structural features in determining physical properties (Zelenin et al., 1997).

Chemical Properties Analysis

The chemical properties of 5-Propyl-1,2,4-oxadiazol-3-amine and its derivatives include reactivity with other chemical species and potential applications in synthesis. The use of 1,2,4-oxadiazolin-5-ones as precursors and protecting groups for the amidine moiety highlights the chemical versatility and utility of oxadiazole derivatives in organic synthesis (Bolton et al., 1995).

Aplicaciones Científicas De Investigación

Agentes Antiinfecciosos

Se han sintetizado 1,2,4-oxadiazoles, incluida la 5-Propil-1,2,4-oxadiazol-3-amina, como agentes antiinfecciosos con actividades antibacterianas, antivirales y antileishmaniales . Son parte de los medicamentos comercializados actualmente que consisten en andamios heterocíclicos que contienen nitrógeno y oxígeno .

Actividad Antitripanosomal

Se han estudiado los compuestos por su probable modo de acción contra la cruzipaína, la proteasa de cisteína de Trypanosoma cruzi . Esto implica el acoplamiento molecular seguido de la evaluación de la citotoxicidad y la actividad antitripanosomal .

Propiedades Antiinflamatorias y Analgésicas

Los derivados del indol, que se pueden sintetizar a partir de 1,2,4-oxadiazoles, han mostrado actividades antiinflamatorias y analgésicas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos medicamentos para aliviar el dolor .

Propiedades Antibacterianas

Muchos derivados de 1,2,4-oxadiazol exhiben propiedades antibacterianas . Esto los hace útiles en la lucha contra las enfermedades causadas por patógenos bacterianos .

Propiedades Antivirales

También se ha encontrado que los 1,2,4-oxadiazoles tienen propiedades antivirales . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antivirales

Direcciones Futuras

Mecanismo De Acción

Target of Action

5-Propyl-1,2,4-oxadiazol-3-amine is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has been synthesized as an anti-infective agent . The primary targets of 1,2,4-oxadiazole derivatives are typically bacterial and viral pathogens . They have shown anti-bacterial, anti-viral, and anti-leishmanial activities . .

Mode of Action

1,2,4-oxadiazole derivatives have been studied for their interaction with their targets . For instance, some compounds were evaluated for their interaction with Trypanosoma cruzi cysteine protease cruzain using molecular docking .

Biochemical Pathways

1,2,4-oxadiazole derivatives have shown a broad spectrum of agricultural biological activities . They have exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Result of Action

oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

Análisis Bioquímico

Biochemical Properties

Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that 5-Propyl-1,2,4-oxadiazol-3-amine may interact with various enzymes, proteins, and other biomolecules through hydrogen bonding .

Cellular Effects

Oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities . Therefore, it is plausible that 5-Propyl-1,2,4-oxadiazol-3-amine could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given the known properties of oxadiazoles, it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

5-propyl-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-3-4-7-5(6)8-9-4/h2-3H2,1H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVPQJAXBWVEOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570059 |

Source

|

| Record name | 5-Propyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171006-99-8 |

Source

|

| Record name | 5-Propyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)

![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)